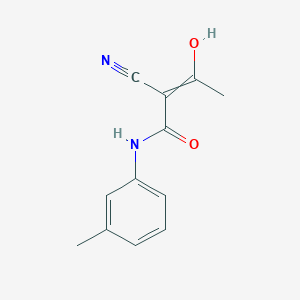
2-Cyano-3-hydroxy-N-(3-methylphenyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-hydroxy-N-(3-methylphenyl)but-2-enamide is an organic compound with a complex structure that includes a cyano group, a hydroxy group, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-hydroxy-N-(3-methylphenyl)but-2-enamide typically involves the reaction of 2-cyano-N-(3-methylphenyl)acetamide with acetic anhydride and sodium hydroxide. The reaction is carried out in the presence of a solvent, and the product is crystallized by acidification . This method ensures a high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure consistency and quality. The use of automated systems and advanced purification techniques helps in achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-hydroxy-N-(3-methylphenyl)but-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary amines, and substituted aromatic compounds. These products have various applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
2-Cyano-3-hydroxy-N-(3-methylphenyl)but-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-3-hydroxy-N-(3-methylphenyl)but-2-enamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-hydroxy-N-(phenyl)but-2-enamide
- 2-Cyano-3-hydroxy-N-(4-trifluoromethylphenyl)but-2-enamide
- 2-Cyano-3-hydroxy-N-(3,4-dimethoxyphenyl)but-2-enamide
Uniqueness
2-Cyano-3-hydroxy-N-(3-methylphenyl)but-2-enamide is unique due to the presence of the 3-methylphenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry .
Properties
CAS No. |
62004-18-6 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-cyano-3-hydroxy-N-(3-methylphenyl)but-2-enamide |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-3-5-10(6-8)14-12(16)11(7-13)9(2)15/h3-6,15H,1-2H3,(H,14,16) |
InChI Key |
ULVHJDNKJQIPQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=C(C)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















